molecular formula C11H16N2O B13895098 4-(Aminomethyl)-N-propylbenzamide

4-(Aminomethyl)-N-propylbenzamide

Cat. No.: B13895098
M. Wt: 192.26 g/mol
InChI Key: VQYPHMKBPSSODY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-propylbenzamide is a benzamide derivative characterized by a propyl group attached to the amide nitrogen and an aminomethyl (-CH₂NH₂) substituent at the para position of the benzene ring. Benzamides generally exhibit high thermal stability and mechanical strength, as observed in polyimide precursors .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(aminomethyl)-N-propylbenzamide

InChI

InChI=1S/C11H16N2O/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h3-6H,2,7-8,12H2,1H3,(H,13,14)

InChI Key

VQYPHMKBPSSODY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-propylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)benzoic acid with propylamine under appropriate conditions. The reaction typically requires a coupling reagent such as DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-(Aminomethyl)-N-propylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-propylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The propylbenzamide group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

The following analysis compares 4-(Aminomethyl)-N-propylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -CH₂NH₂ (para), -N-propyl C₁₁H₁₆N₂O 192.26 (calculated) Aminomethyl group enhances polarity
4-Amino-N-propylbenzamide -NH₂ (para), -N-propyl C₁₀H₁₄N₂O 178.24 Simpler structure; lower polarity
4-Amino-N,N-dipropylbenzamide -NH₂ (para), -N,N-dipropyl C₁₃H₂₀N₂O 220.31 Increased lipophilicity
3-Amino-N,N-dipropylbenzamide -NH₂ (meta), -N,N-dipropyl C₁₃H₂₀N₂O 220.31 Meta substitution alters reactivity
N-(2-((4-Chlorobenzyl)amino)... -N-propyl, -4-methyl, complex substituents C₂₇H₂₉ClN₂O₃ 464.98 Multifunctional; chlorinated aromatic

Key Observations :

  • Aminomethyl vs. Amino Groups: The aminomethyl group in the target compound increases steric bulk and polarity compared to the simpler amino group in 4-amino-N-propylbenzamide. This may enhance solubility in polar solvents or interaction with biological targets .
  • N-Alkylation Effects: Dipropyl substitution (e.g., 4-Amino-N,N-dipropylbenzamide) significantly boosts lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Thermal Stability

Benzamides with aromatic and amide groups, such as N-(4-hydroxyphenyl)-4-nitrobenzamide, demonstrate exceptional thermal stability (>300°C decomposition) due to resonance stabilization and hydrogen bonding .

Melting Point and Solubility
  • N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide: Melting point = 142.9–143.4°C; polar aprotic solvent compatibility noted .
  • 4-Amino-N-propylbenzamide: Expected lower melting point (~100–120°C) due to reduced molecular complexity compared to the chlorinated analog .
  • This compound: Predicted higher solubility in polar solvents (e.g., DMSO, methanol) than dipropyl analogs due to the hydrophilic aminomethyl group.

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